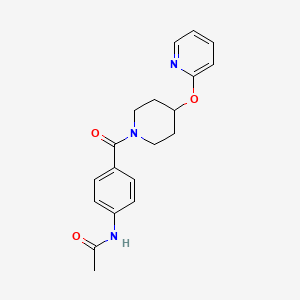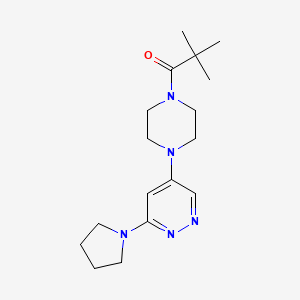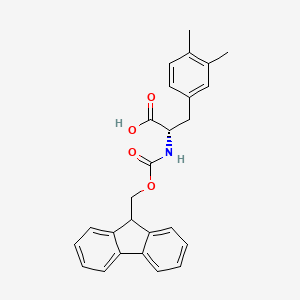
Fmoc-3,4-Dimethyl-L-Phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3,4-Dimethyl-L-Phenylalanine: is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The presence of the Fmoc group helps in protecting the amino group during the synthesis process, ensuring that the desired peptide sequence is obtained without unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,4-Dimethyl-L-Phenylalanine typically involves the following steps:
Synthesis of 3,4-Dimethyl-L-Phenylalanine: This can be achieved through various organic synthesis methods, including the alkylation of L-phenylalanine with methyl groups.
Fmoc Protection: The 3,4-Dimethyl-L-Phenylalanine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of 3,4-Dimethyl-L-Phenylalanine.
Fmoc Protection: Large-scale reaction with Fmoc-Cl under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Fmoc-3,4-Dimethyl-L-Phenylalanine undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine in an organic solvent.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.
Major Products:
Deprotection: 3,4-Dimethyl-L-Phenylalanine.
Coupling: Peptides containing 3,4-Dimethyl-L-Phenylalanine residues.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used extensively in the synthesis of peptides and proteins due to its stability and ease of removal of the Fmoc group.
Biology and Medicine:
Drug Delivery: The hydrogels formed by this compound can encapsulate drugs, providing controlled release.
Tissue Engineering: Its ability to form biocompatible hydrogels makes it suitable for scaffolding in tissue engineering.
Industry:
Mechanism of Action
Mechanism: The primary mechanism of action of Fmoc-3,4-Dimethyl-L-Phenylalanine in peptide synthesis involves the protection and deprotection of the amino group. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions .
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involves the formation of peptide bonds through coupling reactions.
Hydrogel Formation: Self-assembly into hydrogels through non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Fmoc-3,4-Dimethoxy-L-Phenylalanine: Similar in structure but with methoxy groups instead of methyl groups.
Fmoc-3,4-Difluoro-L-Phenylalanine: Contains fluorine atoms instead of methyl groups.
Fmoc-3,4-Dihydroxy-L-Phenylalanine: Contains hydroxyl groups instead of methyl groups.
Uniqueness:
Hydrophobicity: The presence of methyl groups increases the hydrophobicity of Fmoc-3,4-Dimethyl-L-Phenylalanine compared to its hydroxyl or methoxy counterparts.
Properties
IUPAC Name |
(2S)-3-(3,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHIEEWTOGXGNA-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2353972.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)
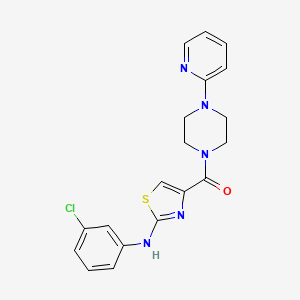
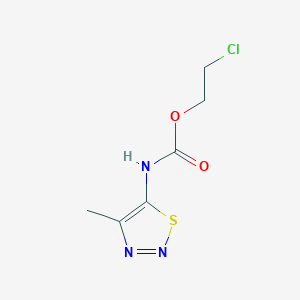
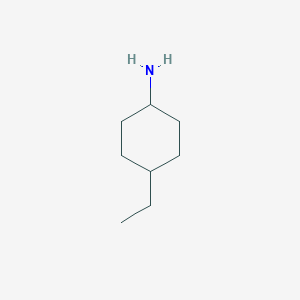
![2-[(2-Pentylcyclopropyl)methyl]cyclopropaneoctanoic acid methyl ester](/img/structure/B2353985.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2353987.png)
![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)


